Cytostatic Potency of AMOL Derivatives vs. Megestrol Acetate in HeLa Cervical Cancer Cells
The cytostatic activity of mepregenol 17-acetate 3-acrylate (AMOL derivative III) was compared with megestrol acetate and progesterone in HeLa cell cultures. Compound III showed significantly higher potency, with an IC50 of 30 mM vs. 130 mM for megestrol acetate in native HeLa cells, a 4.3-fold difference . Under estradiol stimulation, the IC50 of III was 9.1 mM, compared to 115 mM for megestrol acetate, a 12.6-fold difference .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cell viability |
|---|---|
| Target Compound Data | Mepregenol 17-acetate 3-acrylate (III): IC50 = 30 ± 1.03 mM (native HeLa); 9.1 ± 0.8 mM (estradiol-stimulated HeLa-ESC) |
| Comparator Or Baseline | Megestrol acetate: IC50 = 130 ± 30 mM (native HeLa); 115 ± 5 mM (HeLa-ESC) |
| Quantified Difference | 4.3-fold more potent in native HeLa; 12.6-fold more potent in estradiol-stimulated HeLa-ESC |
| Conditions | Human epithelial cervical cancer HeLa cell line; 72-h incubation; estradiol (10^-8 M) stimulation for HeLa-ESC subline |
Why This Matters
This demonstrates that AMOL derivatives possess quantitatively superior cytotoxicity against hormone-dependent cervical cancer models compared to clinically used megestrol acetate, making AMOL-based scaffolds a more promising starting point for antiproliferative drug development.
